(+)-Norgestrel

Pharmacology Endocrinology Stereochemistry

(+)-Norgestrel (CAS 797-64-8), also known as dextronorgestrel or d-norgestrel, is the biologically inactive dextrorotatory enantiomer of the synthetic progestin norgestrel. Unlike its active counterpart levonorgestrel, this pure enantiomer is devoid of progestational activity, making it an indispensable analytical reference standard for chiral chromatographic method development (HPLC/UPLC), enantiomer-specific metabolism studies, and as a validated negative control in progesterone receptor (PR) signaling research. Substituting with levonorgestrel or the racemic mixture will fundamentally compromise experimental outcomes due to profound stereospecific differences in receptor binding, biotransformation, and metabolic fate. Procure with confidence for your critical research and quality control applications.

Molecular Formula C21H28O2
Molecular Weight 312.4 g/mol
CAS No. 797-64-8
Cat. No. B1679924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Norgestrel
CAS797-64-8
Synonymsdextronorgestrel
dextronorgestrel, (8alpha,17alpha)-(+-)-isome
Molecular FormulaC21H28O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m1/s1
InChIKeyWWYNJERNGUHSAO-XHCJJCCMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Norgestrel (CAS 797-64-8) Procurement Guide: Product Identity and Core Characteristics


(+)-Norgestrel (CAS 797-64-8), also designated as dextronorgestrel or d-norgestrel, is the dextrorotatory enantiomer of the synthetic progestin norgestrel [1]. It is a 17α-hydroxy steroid and a terminal acetylenic compound, existing as one of two mirror-image stereoisomers in the racemic mixture of norgestrel . In contrast to its levorotatory counterpart, levonorgestrel, (+)-norgestrel is widely recognized as being devoid of significant progestational biological activity [2].

Why (+)-Norgestrel Cannot Be Interchanged with Levonorgestrel or Racemic Norgestrel


In procurement for research or analytical applications, substituting (+)-norgestrel (dextronorgestrel) with levonorgestrel or the racemic mixture will fundamentally alter experimental outcomes. This is due to profound stereospecific differences in pharmacological activity, receptor binding, and metabolic fate. While the racemate, norgestrel, is a 1:1 mixture of the active levonorgestrel and inactive (+)-norgestrel enantiomers, the levorotatory form is solely responsible for the compound's therapeutic effects, being 5-20 times more potent than the racemate [1][2]. Furthermore, the two enantiomers undergo distinct, stereoselective biotransformation pathways, resulting in different metabolite profiles and elimination half-lives [3]. Therefore, (+)-norgestrel is uniquely required for applications such as analytical reference standards, enantiomer-specific metabolism studies, and investigations into progestin receptor selectivity.

Quantitative Evidence for the Differentiated Selection of (+)-Norgestrel (CAS 797-64-8)


Differential Progestational Potency: (+)-Norgestrel is Biologically Inactive

The progestational activity of norgestrel resides entirely in its levorotatory enantiomer, levonorgestrel. (+)-Norgestrel (dextronorgestrel) is considered biologically inactive. This is a fundamental stereochemical distinction. In vivo studies demonstrate that levonorgestrel was twice as potent as the racemate in experiments where norgestrel was effective, reinforcing that the (+)-enantiomer contributes no biological activity [1]. This is consistent with the observation that the racemic form has about half the potency of the levo form [2].

Pharmacology Endocrinology Stereochemistry

Stereoselective Pharmacokinetics: Distinct Excretion and Metabolism of (+)-Norgestrel

The pharmacokinetic profiles of (+)-norgestrel (d-Ng) and levonorgestrel (l-Ng) are significantly different, driven by stereoselective metabolism. After a single 1.5 mg oral dose in women, the cumulative 7-day urinary excretion of radioactivity was 44.8 ± 8.9% for d-Ng compared to 63.6 ± 15.1% for l-Ng [1]. Fecal excretion was 31.6 ± 8.2% for d-Ng and 24.8 ± 10.7% for l-Ng [1]. The elimination half-life of d-norgestrel is also much shorter than that of l-norgestrel [2].

Pharmacokinetics Drug Metabolism Stereochemistry

Receptor Binding Selectivity: (+)-Norgestrel's Lack of Affinity for Progesterone Receptor

The biological inactivity of (+)-norgestrel is mirrored at the receptor level. Studies show that dextronorgestrel exhibits negligible affinity for the progesterone receptor (PR) . In stark contrast, levonorgestrel demonstrates high binding affinity, with Relative Binding Affinity (RBA) values ranging from 125% to 143% compared to progesterone [1]. This differential binding explains why the racemic mixture is only half as potent as levonorgestrel.

Receptor Pharmacology Binding Affinity Endocrinology

Androgen Receptor Cross-Reactivity: Comparative Inhibition Data

Progestins can exhibit off-target binding to the androgen receptor (AR), contributing to side effects. In a study using human genital skin fibroblasts, norgestrel (the racemate) was found to be a potent competitor for dihydrotestosterone binding, with a Ki value similar to that of testosterone [1]. While this study used the racemic mixture, it provides a class-level inference for the active enantiomer levonorgestrel's potential AR interaction, which is relevant when comparing the selectivity profiles of different progestin generations. Newer progestins like norgestimate show a much lower RBA for the AR compared to levonorgestrel [2].

Androgen Receptor Off-target Binding Selectivity

Validated Research and Industrial Application Scenarios for (+)-Norgestrel (CAS 797-64-8)


Analytical Reference Standard and Chromatography

The primary industrial and research application for (+)-norgestrel is as a high-purity analytical reference standard. It is essential for developing and validating chiral chromatographic methods (e.g., HPLC, UPLC) to separate and quantify the enantiomers in pharmaceutical preparations of norgestrel or levonorgestrel. The distinct retention times and spectral properties of the pure enantiomer enable accurate method development and quality control testing of active pharmaceutical ingredients (APIs) [1].

Enantiomer-Specific Drug Metabolism and Pharmacokinetic (DMPK) Studies

Researchers investigating the stereoselective metabolism of norgestrel require the pure (+)-enantiomer as a substrate. As established, (+)-norgestrel and levonorgestrel undergo distinct biotransformation pathways, including differential 16β-hydroxylation and ring A reduction [2]. Using the isolated enantiomer in vitro (e.g., with human liver microsomes) or in vivo allows for the precise identification and quantification of stereospecific metabolites, which is critical for understanding the complete pharmacokinetic profile of racemic drug products [3].

Negative Control for Progesterone Receptor Functional Assays

In cell-based assays or in vivo models investigating progesterone receptor (PR) signaling, (+)-norgestrel serves as a validated negative control. Its documented lack of affinity for the progesterone receptor makes it an ideal compound to distinguish PR-specific effects from non-specific or off-target activities. This is particularly valuable in studies examining the differential effects of progestins on gene expression, cell proliferation, or immune modulation, where a truly inert comparator is required to confirm the specificity of the active enantiomer, levonorgestrel [4].

Investigating Stereospecific Toxicity and Off-Target Effects

Given that the therapeutic and androgenic effects are attributed to levonorgestrel, the pure (+)-enantiomer can be employed in toxicological assessments to determine if any adverse effects are stereospecific or linked to the inactive isomer. This is a key application in drug safety evaluation, helping to deconvolute the contribution of each enantiomer to the overall safety profile of the racemic drug. Comparative studies using the enantiomers can clarify whether observed toxicities are driven by the active pharmacophore or by a metabolite of the inactive isomer [2].

Technical Documentation Hub

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